molecular formula C11H22N2O2 B1404245 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate CAS No. 849616-22-4

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Cat. No.: B1404245
CAS No.: 849616-22-4
M. Wt: 214.3 g/mol
InChI Key: OBSACSBMTRJNPH-BDAKNGLRSA-N
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Description

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with an amino group

Scientific Research Applications

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate typically involves the protection of the amino group on the cyclohexyl ring using a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong acids or bases can facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

  • tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate
  • tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate oxalate

Comparison: While similar in structure, tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to the cyclopentyl analogs. These differences can influence the compound’s reactivity and suitability for specific applications .

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849616-22-4
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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